4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline
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Overview
Description
4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline is a heterocyclic compound that features a quinoline core structure with a methyl group at the 4-position and a pyridin-3-yl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with 3-acetylpyridine in the presence of a suitable catalyst, such as acetic acid, followed by cyclization under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the pyridin-3-yl substituent, resulting in different chemical properties.
2-(Pyridin-3-yl)quinoline: Similar structure but without the methyl group at the 4-position.
3,4-Dihydroquinoline: Lacks both the methyl and pyridin-3-yl substituents.
Uniqueness
4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline is unique due to the presence of both the methyl group and the pyridin-3-yl substituent, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
675605-66-0 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methyl-2-pyridin-3-yl-3,4-dihydroquinoline |
InChI |
InChI=1S/C15H14N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-8,10-11H,9H2,1H3 |
InChI Key |
GQJXXHSWUDCQPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NC2=CC=CC=C12)C3=CN=CC=C3 |
Origin of Product |
United States |
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